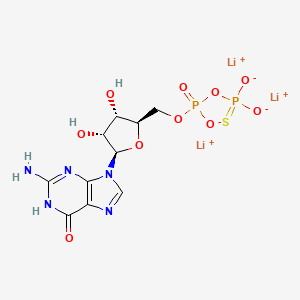
5'-Guanylic acid, monoanhydride with phosphorothioic acid, trilithium salt
説明
5’-Guanylic acid, monoanhydride with phosphorothioic acid, trilithium salt is a chemical compound with the molecular formula C10H12Li3N5O10P2S . It is also known by other names such as Guanosine 5’-O- (2-thiodiphosphate) trilithium salt .
Molecular Structure Analysis
The molecular weight of this compound is 477.1 g/mol . The IUPAC name is trilithium; [(2R,3S,4R,5R)-5- (2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dioxidophosphinothioyl phosphate .Physical And Chemical Properties Analysis
This compound has a molecular weight of 477.1 g/mol . Its molecular formula is C10H12Li3N5O10P2S . The InChIKey is LMCWQGPJYZRMKU-CYCLDIHTSA-K .科学的研究の応用
Helix Formation and Gel Properties
- Helix Formation: 5'-Guanylic acid has been found to form helical structures under certain conditions. Concentrated solutions of guanylic acid at specific pH levels exhibit high viscosity and can form clear gels. This phenomenon is attributed to the helix formation of the guanylic acid, particularly the 5' isomer (Gellert, Lipsett, & Davies, 1962).
- Fiber Formation: Guanylic acid can form fibers under certain conditions, as evidenced by X-ray diffraction studies. These fibers consist of a helical arrangement of ribose nucleotides, demonstrating the compound's potential for forming structured, aggregated forms (Iball, Morgan, & Wilson, 1963).
Metal Ion Binding and Catalytic Properties
- Metal Ion Binding: Guanylic acid derivatives show significant interactions with metal ions. The stability constants of complexes formed between guanylic acid and metal ions such as Mg(2+), Ni(2+), and Cd(2+) have been measured, providing insight into the coordination and binding properties of the compound (Da Costa & Sigel, 2003).
- Catalytic Efficiency in Polymerization: Guanylic acid derivatives can act as catalysts in the polymerization of nucleic acids. Specific metal ions like Pb2+ and Zn2+ have been found to catalyze the polymerization of guanylic acid derivatives, producing oligomers of significant length. This property is crucial for understanding the prebiotic evolution of RNA polymerase (Lohrmann, Bridson, & Orgel, 1980).
Biochemical Studies and Application in Medicine
- Biochemical Research: Guanylic acid and its derivatives have been used extensively in biochemical studies to understand nucleic acid behavior and properties. For instance, research on the chemical alterations of nucleic acids and their components, such as methylation reactions, have utilized guanylic acid (Maeda, Nushi, & Kawazoe, 1974).
- Medical Research Applications: In medical research, guanylic acid derivatives have been investigated for their potential in inhibiting viral activity, particularly in the context of HIV. Phosphorothioate oligoriboguanylic acids, for example, have shown effectiveness in preventing HIV cytopathicity (Fujihashi, Sakata, Kaji, & Kaji, 1994).
作用機序
Target of Action
The primary target of this compound, also known as Guanosine 5’-O-(2-Thiodiphosphate) Trilithium Salt, is G-protein . G-proteins are a family of proteins involved in transmitting chemical signals outside the cell, and triggering changes inside the cell.
Mode of Action
This compound acts as a GDP analog . It interacts with its target by inhibiting the activation of G-proteins . This inhibition occurs because the compound mimics GDP, a molecule that binds to G-proteins and keeps them in an inactive state.
Biochemical Pathways
The compound affects the G-protein signaling pathway . By inhibiting G-protein activation, it can modulate various downstream effects related to the functions of G-proteins. These functions include regulation of metabolic enzymes, ion channels, and transcription factors.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on G-protein activation . This can lead to changes in cellular signaling and potentially influence various cellular processes controlled by G-proteins.
特性
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dioxidophosphinothioyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2S.3Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-26(19,20)25-27(21,22)28;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H2,21,22,28)(H3,11,13,14,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCWQGPJYZRMKU-CYCLDIHTSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Li3N5O10P2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97952-36-8 | |
| Record name | 5'-Guanylic acid, monoanhydride with phosphorothioic acid, trilithium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097952368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Guanylic acid, monoanhydride with phosphorothioic acid, trilithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.098.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



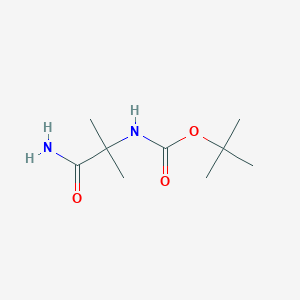
![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)


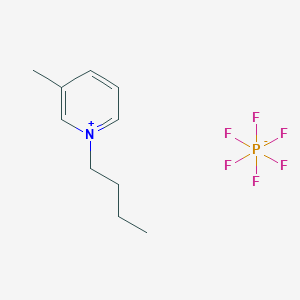
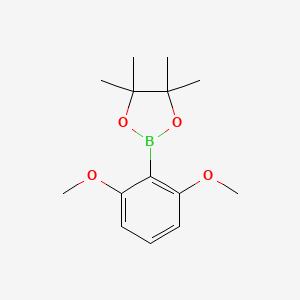


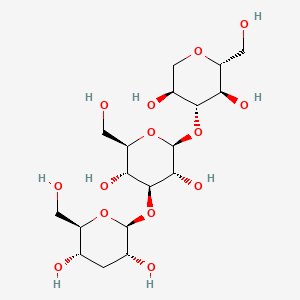
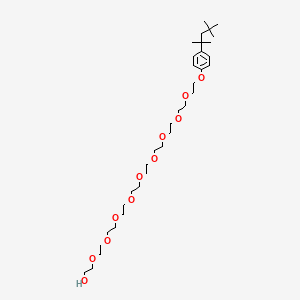

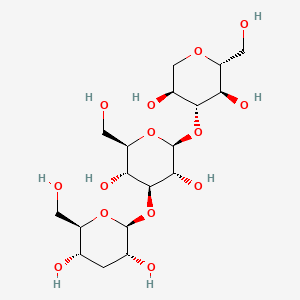
![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B3069517.png)
